3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol
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Overview
Description
3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a binaphthalene core with two hydroxyl groups and multiple phenyl substituents, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
The synthesis of 3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydroxide, and organic solvents like ethanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and as a building block for complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Mechanism of Action
The mechanism by which 3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol exerts its effects involves its ability to form stable complexes with various molecules. The hydroxyl groups can participate in hydrogen bonding, while the phenyl groups provide steric hindrance and electronic effects. These interactions can influence molecular recognition and binding, making the compound useful in catalysis and molecular sensing .
Comparison with Similar Compounds
Similar compounds to 3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol include:
3,3’-Bis(4-fluorophenyl)-1,1’-binaphthalene-2,2’-diol: Differing by the presence of fluorine atoms, which can alter electronic properties.
3,3’-Bis(3,5-dimethylphenyl)-1,1’-binaphthalene-2,2’-diol: Featuring methyl groups instead of phenyl groups, affecting steric and electronic characteristics.
3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-dione: An oxidized form with quinone groups instead of hydroxyl groups, leading to different reactivity and applications.
These comparisons highlight the uniqueness of 3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol in terms of its structural and electronic properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H38O2/c57-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)58)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-36,57-58H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVFHSXATSQDBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=CC=C9)O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H38O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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